
Mebbydrolin napadisylate
Description
Mebhydrolin napadisylate (CAS: 6153-33-9) is a first-generation histamine H₁ receptor antagonist used to alleviate allergic symptoms such as rhinitis, urticaria, and pruritus . It exists as a white to off-white crystalline powder with a molecular formula of (C₁₉H₂₀N₂)₂·C₁₀H₈O₆S₂ and a molecular weight of 841.05 g/mol . The compound exhibits stability under normal conditions but decomposes upon exposure to carbon oxides, nitrogen oxides, or elevated temperatures (decomposition at 280°C) . Its mechanism involves competitive inhibition of histamine binding to H₁ receptors, with additional anti-inflammatory effects via suppression of transcription factors AP-1 and NF-κB .
Mebhydrolin napadisylate is marketed under names such as Incidal and Fabahistin and is available in tablet formulations . Analytical methods like high-performance thin-layer chromatography (HPTLC) validate its purity (98.5–101.5%) and stability under stress conditions (acid/alkaline hydrolysis, oxidation, UV exposure) .
Properties
Molecular Formula |
C48H52N4O6S2 |
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Molecular Weight |
845.1 g/mol |
IUPAC Name |
5-benzyl-2-methyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H22N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10,17,19H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
ILJLNZBWFZLRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mebhydroline napadisylate involves several steps:
Reaction of methyl acrylate and methylamine gas: This reaction is carried out at 15-30°C with the removal of low-boiling-point substances using a water pump.
Addition of toluene, diester, sodium hydride, and liquid sodium methylate: The mixture is stirred to initiate the reaction, followed by the addition of hydrochloric acid solution under vigorous stirring and heating reflux to obtain a hydrochloric acid solution of 1-methyl-piperidone hydrochloride.
Reaction with phenylhydrazine, toluene, and triethylamine: Benzyl chloride is added dropwise to the mixture, followed by the addition of the hydrochloric acid solution of 1-methyl-piperidone hydrochloride into an ethanol solution of the product from the previous step.
Industrial Production Methods: The industrial production of mebhydroline napadisylate typically involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Mebbydrolin napadisylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mebbydrolin napadisylate has several scientific research applications:
Mechanism of Action
Mebbydrolin napadisylate exerts its effects by acting as an antagonist at histamine H1 receptors . By blocking these receptors, it prevents histamine from binding and causing allergic symptoms such as itching, swelling, and redness . The compound also has antimuscarinic and sedative properties, which contribute to its overall therapeutic effects .
Comparison with Similar Compounds
Clinical and Regulatory Perspectives
Mebhydrolin napadisylate remains a niche therapeutic due to its adverse effect profile and the availability of safer alternatives. Regulatory guidelines emphasize its role as a reference standard in pharmaceutical analysis (purity ≥98%) . In contrast, newer napadisylate salts, such as lesogaberan napadisylate (under Phase II trials), target non-histamine pathways (e.g., GABA receptors) for metabolic disorders .
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